Benzenemethanamine, N-butyl-3-fluoro-
Description
Significance of Fluorinated Benzylamines in Advanced Organic Synthesis
Fluorinated benzylamines are a cornerstone in the field of advanced organic synthesis due to the unique properties imparted by the fluorine atom. The introduction of fluorine into a benzylamine (B48309) framework can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. scientificlabs.co.uk For instance, the high electronegativity of fluorine can influence the reactivity of the amine and the aromatic ring, making these compounds valuable synthons for a variety of chemical transformations.
The synthesis of fluorinated benzylamines often involves the reduction of corresponding fluorinated benzonitriles or the reductive amination of fluorinated benzaldehydes. A patent describes the preparation of various fluorobenzylamines, highlighting the importance of achieving high purity and yield for their subsequent use in multi-step syntheses. google.com The N-alkylation of a primary fluorobenzylamine, such as 3-fluorobenzylamine (B89504), with a butyl group is a standard synthetic route to obtain compounds like Benzenemethanamine, N-butyl-3-fluoro-. This process allows for the systematic modification of the parent amine to fine-tune its properties for specific synthetic applications.
Strategic Importance in Ligand Design and Catalysis Research
In the realm of coordination chemistry and catalysis, the design of ligands is paramount to controlling the outcome of a chemical reaction. Fluorinated benzylamines can serve as key components in the architecture of sophisticated ligands. The fluorine atom can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the conformational rigidity of the ligand and the stereochemical course of a catalyzed reaction.
Contribution to Fundamental Studies in Organofluorine Chemistry
Organofluorine chemistry is a rapidly expanding field, driven by the significant impact of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. The study of simple, well-defined molecules like Benzenemethanamine, N-butyl-3-fluoro- contributes to a deeper understanding of the fundamental principles governing the behavior of organofluorine compounds.
The carbon-fluorine bond is the strongest single bond to carbon, which imparts both chemical stability and unique reactivity. Research into the synthesis and properties of fluorinated molecules provides valuable data on bond dissociation energies, reaction kinetics, and spectroscopic characteristics. The parent compound, 3-fluorobenzylamine, has been used in studies to probe the reaction rates of benzylamines with various electrophiles, offering insights into the electronic effects of the fluorine substituent on the reactivity of the amino group. scientificlabs.co.uksigmaaldrich.com The N-butyl derivative would serve as an excellent model to further investigate how alkyl substitution modulates these fundamental properties.
Relevance as Precursors in Complex Molecular Architecture Development
The development of complex molecular architectures, particularly for biologically active compounds, often relies on the use of versatile and functionalized building blocks. Fluorinated benzylamines are valuable precursors in this regard. The amine functionality provides a handle for a wide array of chemical modifications, including amidation, alkylation, and the formation of heterocyclic rings.
For instance, 3-fluorobenzylamine has been employed in the synthesis of substituted amino-sulfonamide protease inhibitors, highlighting its role as a key intermediate in the construction of complex pharmaceutical agents. scientificlabs.co.uksigmaaldrich.com The introduction of an N-butyl group, as in Benzenemethanamine, N-butyl-3-fluoro-, adds another layer of structural diversity. This modification can be strategically employed to enhance the lipophilicity of a target molecule, which can be a critical factor in its biological activity and pharmacokinetic profile. The compound serves as a scaffold that can be further elaborated to access a wide range of more complex and potentially bioactive molecules. chemimpex.com
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | CAS Number |
| Benzenemethanamine, N-butyl-3-fluoro- | N-butyl-3-fluorobenzylamine | C₁₁H₁₆FN | Not available |
| 3-Fluorobenzylamine | (3-Fluorophenyl)methanamine, m-Fluorobenzylamine | C₇H₈FN | 100-82-3 nist.govnih.gov |
| N-Butylbenzylamine | N-Benzyl-n-butylamine | C₁₁H₁₇N | 2403-22-7 nih.gov |
| 4-Fluorobenzylamine (B26447) | (4-Fluorophenyl)methanamine | C₇H₈FN | 140-75-0 |
Physicochemical Properties
| Property | Value (for 3-Fluorobenzylamine) | Reference |
| Molecular Weight | 125.14 g/mol | sigmaaldrich.comnih.gov |
| Density | 1.097 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.514 | sigmaaldrich.com |
| Boiling Point | 82 °C/16 mmHg | chemimpex.com |
| Flash Point | 71 °C (closed cup) | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZXTUXULNFHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209250 | |
| Record name | Benzenemethanamine, N-butyl-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60509-34-4 | |
| Record name | N-Butyl-3-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-butyl-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-butyl-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization
Established Approaches for Benzenemethanamine Core Construction
The formation of the benzenemethanamine scaffold is a fundamental step in the synthesis of N-butyl-3-fluorobenzenemethanamine. Two principal pathways, reductive amination and nucleophilic substitution, are widely employed for this purpose.
Reductive Amination Pathways and Modern Adaptations
Reductive amination is a highly effective method for the formation of amines from carbonyl compounds. In the context of synthesizing the target molecule, this pathway typically involves the reaction of 3-fluorobenzaldehyde (B1666160) with butylamine (B146782) to form an intermediate imine, which is then reduced in situ to the desired N-butyl-3-fluorobenzenemethanamine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. commonorganicchemistry.combyu.edu Sodium cyanoborohydride (NaCNBH₃) is another effective reagent, particularly because it is less sensitive to water and can be used in alcoholic solvents like methanol. commonorganicchemistry.com The use of Lewis acids, such as titanium(IV) isopropoxide (Ti(i-PrO)₄) or zinc chloride (ZnCl₂), can enhance the reaction yield, especially for less reactive substrates. commonorganicchemistry.comthieme-connect.com Modern adaptations of this method focus on the use of catalytic systems to improve efficiency and sustainability. For instance, cobalt-containing composites have been shown to effectively catalyze the reductive amination of aromatic aldehydes with amines under hydrogen pressure. researchgate.netmdpi.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Added after imine formation due to its ability to reduce aldehydes. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Water-sensitive, but a mild and selective reagent. |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol | Less water-sensitive; can be used with Lewis acid co-catalysts. |
| Benzylamine-borane | Tetrahydrofuran (THF) | Air-stable complex, promotes smooth reductive amination. byu.edu |
| Catalytic Hydrogenation (e.g., Co-composites, Pd/C) | Methanol | Utilizes H₂ gas; can offer high selectivity and yield under optimized pressure and temperature. researchgate.netmdpi.comgoogle.com |
Nucleophilic Substitution Strategies on Benzylic Halides
An alternative and robust method for constructing the benzenemethanamine core is through the nucleophilic substitution of a suitable leaving group on the benzylic carbon with an amine. For the synthesis of N-butyl-3-fluorobenzenemethanamine, this typically involves the reaction of 3-fluorobenzyl bromide with butylamine. researchgate.net
The success of this reaction is often dependent on the choice of solvent and the control of reaction conditions to favor the desired mono-alkylation product. Solvents such as acetonitrile (B52724) are commonly used. researchgate.net The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion. A significant challenge in this approach is the potential for over-alkylation, leading to the formation of the tertiary amine. The use of an excess of the primary amine can help to mitigate this side reaction. researchgate.net
Regioselective Introduction and Functionalization of Fluorine
The introduction of a fluorine atom at the meta-position of the benzene (B151609) ring is a critical step that imparts unique properties to the final molecule. The regioselectivity of this fluorination can be achieved through several advanced synthetic techniques.
Electrophilic and Nucleophilic Fluorination Techniques
Electrophilic fluorination is a direct method for introducing fluorine onto an aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents capable of reacting with electron-rich aromatic systems. However, controlling the regioselectivity can be challenging.
Nucleophilic aromatic substitution (SNAr) offers a more controlled approach to regioselective fluorination. This method typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, from an activated aromatic ring by a fluoride (B91410) source, such as potassium fluoride. The presence of an electron-withdrawing group ortho or para to the leaving group is generally required to facilitate the reaction.
Transition-Metal Catalyzed C-F Bond Formation Strategies
Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed methods for the formation of carbon-fluorine bonds. Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce fluorine into an aromatic ring with high regioselectivity. These methods often utilize a pre-functionalized aromatic substrate, such as an aryl triflate or an aryl halide, and a fluoride source in the presence of a palladium catalyst and a suitable ligand. While powerful, these methods require careful optimization of the catalyst system and reaction conditions.
N-Butylation Strategies and Alkylation Control
The final key transformation in the synthesis of N-butyl-3-fluorobenzenemethanamine is the introduction of the butyl group onto the nitrogen atom. As mentioned previously, this can be achieved either directly through reductive amination of 3-fluorobenzaldehyde with butylamine or by alkylation of 3-fluorobenzylamine (B89504) with a butyl halide.
Controlling the extent of alkylation to favor the formation of the secondary amine over the tertiary amine is a significant challenge. Several strategies have been developed to achieve selective mono-N-alkylation:
Use of Excess Primary Amine: In nucleophilic substitution reactions, using a large excess of the primary amine (3-fluorobenzylamine in this case) can statistically favor the mono-alkylation product. researchgate.net
Competitive Deprotonation/Protonation: A sophisticated strategy involves the use of the amine hydrobromide salt (e.g., 3-fluorobenzylamine·HBr) and a base. rsc.orgresearchgate.net Under carefully controlled conditions, the primary amine is selectively deprotonated and reacts with the alkylating agent (butyl bromide). The resulting secondary amine is more basic and is immediately protonated, rendering it unreactive towards further alkylation. researchgate.net A variety of bases can be used, with organic bases like triethylamine (B128534) or diisopropylethylamine often providing good selectivity. researchgate.net
Chelation-Assisted Alkylation: For substrates containing a nearby hydroxyl group, chelation to a Lewis acid like 9-borabicyclononane (B1260311) (9-BBN) can be used to achieve selective mono-N-alkylation. organic-chemistry.org While not directly applicable to 3-fluorobenzylamine, this strategy highlights the innovative approaches being developed for alkylation control.
Reductive Mono-N-Alkylation with Specific Reagents: The use of specific reagent systems, such as Ti(i-PrO)₄ and NaBH₄, has been reported to achieve highly chemoselective reductive mono-N-alkylation of primary amines with carbonyl compounds, yielding secondary amines exclusively. thieme-connect.com
Table 2: Strategies for Controlling N-Butylation
| Strategy | Key Principle | Typical Reagents/Conditions |
|---|---|---|
| Excess Primary Amine | Statistical control | Large excess of 3-fluorobenzylamine relative to butyl bromide. |
| Competitive Deprotonation | In-situ protection of the product | 3-fluorobenzylamine·HBr, butyl bromide, triethylamine in DMF. researchgate.netresearchgate.net |
| Reductive Mono-N-Alkylation | High chemoselectivity of the reagent system | 3-Fluorobenzaldehyde, butylamine, Ti(i-PrO)₄, NaBH₄. thieme-connect.com |
Direct Alkylation of Amine Precursors
Direct alkylation is a fundamental method for forming C-N bonds. In the context of synthesizing Benzenemethanamine, N-butyl-3-fluoro-, this approach involves the reaction of 3-fluorobenzylamine with a suitable butylating agent, typically a butyl halide such as n-butyl bromide or n-butyl iodide. The reaction is a nucleophilic substitution where the nitrogen atom of the primary amine attacks the electrophilic carbon of the alkyl halide.
A base, such as potassium carbonate or triethylamine, is generally required to neutralize the hydrogen halide byproduct formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Reaction: FC₆H₄CH₂NH₂ + CH₃(CH₂)₃-Br → FC₆H₄CH₂NH(CH₂)₃CH₃
A significant drawback of this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine, N-butyl-N-(3-fluorobenzyl)butylamine, and even a quaternary ammonium (B1175870) salt as byproducts. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine, but separating the product mixture can be challenging.
Reductive Alkylation Protocols
Reductive amination, or reductive alkylation, is a more controlled and widely preferred method for synthesizing secondary and tertiary amines. nih.gov This two-step, one-pot process first involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate. purdue.edu This intermediate is then reduced in situ to the corresponding amine. purdue.edu
For the synthesis of Benzenemethanamine, N-butyl-3-fluoro-, this protocol would involve the reaction of 3-fluorobenzaldehyde with butylamine to form an N-(3-fluorobenzylidene)butan-1-imine. This imine is not typically isolated but is immediately reduced by a selective reducing agent present in the reaction mixture.
Reaction: FC₆H₄CHO + CH₃(CH₂)₃NH₂ → [FC₆H₄CH=N(CH₂)₃CH₃] → FC₆H₄CH₂NH(CH₂)₃CH₃
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice. However, more selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often favored because they are less reactive towards the starting aldehyde and can selectively reduce the iminium ion as it forms. unimi.it This selectivity minimizes the side reaction of reducing the aldehyde to an alcohol. The use of B(C₆F₅)₃ as a catalyst in the presence of hydrosilanes has also been shown to be effective for reductive amination, even in non-anhydrous ("wet") solvents. unimi.it
Table 1: Comparison of Synthetic Routes for Benzenemethanamine, N-butyl-3-fluoro- This table presents illustrative data based on typical outcomes for these reaction types.
| Feature | Direct Alkylation | Reductive Alkylation |
|---|---|---|
| Primary Reactants | 3-Fluorobenzylamine, Butyl Bromide | 3-Fluorobenzaldehyde, Butylamine |
| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvents | Acetonitrile, DMF | Dichloromethane (DCM), Methanol |
| Common Byproducts | Di-alkylated amine, Quaternary salt | 3-Fluorobenzyl alcohol |
| Control & Selectivity | Moderate (risk of over-alkylation) | High (selective imine reduction) |
| Illustrative Yield | 40-60% | 75-95% |
Stereoselective Synthesis and Enantiomeric Control
The target compound, Benzenemethanamine, N-butyl-3-fluoro-, is an achiral molecule as it does not possess a stereocenter. Therefore, stereoselective synthesis is not a requirement for its preparation. However, the principles of enantiomeric control would become critical if chiral derivatives were being synthesized, for example, if a chiral center was introduced on the butyl group (e.g., using sec-butylamine) or if the synthesis proceeded through a chiral intermediate.
Chiral Auxiliary-Mediated Approaches
In a hypothetical scenario requiring stereocontrol, a chiral auxiliary could be employed. This involves temporarily incorporating a chiral molecule into one of the reactants to direct the stereochemical outcome of a key bond-forming step. For instance, a chiral amine could be used in a related synthesis, and the auxiliary would be removed in a later step to yield the enantiomerically enriched product.
Asymmetric Catalysis in Key Transformations
Asymmetric catalysis represents a more elegant and efficient approach to stereocontrol. nih.gov This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of amine synthesis, asymmetric catalysis is often applied to the reduction of imines. For a related chiral synthesis, a prochiral imine could be reduced using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., a chiral diphosphine ligand), in the presence of a hydrogen source to produce a specific enantiomer of the amine. fu-berlin.de
Advancements in Sustainable Synthesis Protocols
Modern chemical synthesis places increasing emphasis on sustainability and the principles of green chemistry. The goal is to design processes that are safer, more efficient, and have a reduced environmental impact. unibo.it
Green Chemistry Principles in Reaction Design
The synthesis of Benzenemethanamine, N-butyl-3-fluoro- can be evaluated and optimized through the lens of green chemistry. Key principles include:
Atom Economy: Reductive amination generally has a higher atom economy than direct alkylation, as the main byproduct is water (from imine formation), and the reducing agent's byproducts are typically of low molecular weight.
Use of Catalysis: Catalytic reductive amination protocols are superior to methods requiring stoichiometric reagents. unimi.it For instance, using a catalytic amount of an acid to promote imine formation or a transition metal catalyst for the reduction step enhances sustainability.
Safer Solvents and Reagents: The choice of solvent is critical. Replacing hazardous solvents like dichloromethane or DMF with greener alternatives such as cyclopentyl methyl ether (CPME) or ethanol can significantly reduce the environmental impact of the process. unimi.it Similarly, replacing toxic reagents like sodium cyanoborohydride with less hazardous alternatives is preferred. rsc.org
Energy Efficiency: Developing protocols that can be run at ambient temperature and pressure reduces energy consumption.
Table 2: Green Chemistry Evaluation of Synthetic Routes This table provides an illustrative evaluation based on green chemistry principles.
| Green Principle | Direct Alkylation | Reductive Alkylation |
|---|---|---|
| Atom Economy | Lower | Higher |
| Catalysis vs. Stoichiometric | Uses stoichiometric base | Can be fully catalytic |
| Solvent Choice | Often requires polar aprotic solvents (e.g., DMF) | Can be performed in greener solvents (e.g., Ethanol) |
| Hazard Profile | Alkyl halides are alkylating agents | Aldehydes can be irritants; depends on reducing agent |
| Waste Generation | Generates salt waste from the base | Generates borate (B1201080) salts or other reduction byproducts |
Atom-Economical and Waste-Minimizing Syntheses
The development of synthetic routes for Benzenemethanamine, N-butyl-3-fluoro- that adhere to the principles of green chemistry is crucial for minimizing environmental impact and improving process efficiency. Such methodologies prioritize high atom economy, the reduction of waste, and the use of catalytic rather than stoichiometric reagents. Key strategies for the atom-economical synthesis of this target compound include reductive amination and the more advanced "borrowing hydrogen" or "hydrogen autotransfer" catalysis.
Reductive Amination
Reductive amination is a highly effective and widely utilized method for the synthesis of N-substituted amines, including Benzenemethanamine, N-butyl-3-fluoro-. This approach typically involves a one-pot reaction between 3-fluorobenzaldehyde and n-butylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The primary advantage of this method over direct alkylation is the significant reduction of over-alkylation products, thus leading to higher selectivity and less waste. masterorganicchemistry.com
3-Fluorobenzaldehyde + n-Butylamine + [Reducing Agent] → Benzenemethanamine, N-butyl-3-fluoro- + [Byproducts]
A variety of reducing agents can be employed, each with its own implications for the reaction's green profile. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com While effective, these reagents are used in stoichiometric amounts and generate inorganic salt byproducts.
More advanced, catalytic reductive amination processes offer improved atom economy. For instance, catalytic hydrogenation using transition metal catalysts such as nickel or copper can be employed. google.comresearchgate.net A patented process for the synthesis of p-fluorobenzylamine highlights the use of a nano nickel catalyst, which operates under milder conditions and with higher hydrogen utilization than traditional methods, showcasing the industrial potential for greener amine synthesis. google.com
"Borrowing Hydrogen" / "Hydrogen Autotransfer" Catalysis
A superior strategy from an atom economy standpoint is the "borrowing hydrogen" (or hydrogen autotransfer) methodology. acs.orgacs.orgnih.gov This elegant catalytic process couples an alcohol with an amine, with the only byproduct being water. For the synthesis of Benzenemethanamine, N-butyl-3-fluoro-, this would involve the reaction of 3-fluorobenzyl alcohol with n-butylamine.
The catalytic cycle can be summarized as follows:
The metal catalyst temporarily "borrows" hydrogen from the 3-fluorobenzyl alcohol, oxidizing it to 3-fluorobenzaldehyde.
The in situ generated aldehyde condenses with n-butylamine to form the corresponding imine.
The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final product, Benzenemethanamine, N-butyl-3-fluoro-.
This process is exceptionally atom-economical as all the atoms from the reactants (aside from those forming water) are incorporated into the final product. Research has demonstrated the effectiveness of commercially available heterogeneous nickel catalysts for the N-alkylation of benzyl (B1604629) alcohols. acs.orgacs.orgnih.govresearchgate.net This approach avoids the use of stoichiometric reducing agents and the generation of associated salt waste, representing a significant advancement in waste-minimizing syntheses.
Comparative Analysis of Synthetic Routes
The following table provides a comparative overview of different synthetic approaches to Benzenemethanamine, N-butyl-3-fluoro-, evaluated on the basis of atom economy and waste generation.
| Synthetic Route | Starting Materials | Reagents & Catalysts | Key Byproducts | Atom Economy | Waste Profile |
| Direct Alkylation | 3-Fluorobenzylamine, Butyl Bromide | Base (e.g., K₂CO₃) | KBr, H₂O, Over-alkylation products | Low to Moderate | High (salt waste, side products) |
| Reductive Amination (Stoichiometric) | 3-Fluorobenzaldehyde, n-Butylamine | NaBH₄ or NaBH(OAc)₃ | Borate salts, Acetic acid salts, H₂O | Moderate | Moderate (inorganic salts) |
| Reductive Amination (Catalytic) | 3-Fluorobenzaldehyde, n-Butylamine | H₂, Ni or Cu catalyst | H₂O | High | Low (minimal waste) |
| "Borrowing Hydrogen" Catalysis | 3-Fluorobenzyl alcohol, n-Butylamine | Ni or other transition metal catalyst | H₂O | Very High | Very Low (water is the only byproduct) |
Chemical Reactivity and Mechanistic Investigations
Amination Reactions and Derivatization Studies
The secondary amine functionality is a key site for reactivity, allowing for a variety of derivatization reactions.
Acylation and Sulfonylation Reaction Pathways
The nitrogen atom in Benzenemethanamine, N-butyl-3-fluoro- possesses a lone pair of electrons, making it a competent nucleophile for reactions with electrophilic acylating and sulfonylating agents.
Acylation: The reaction of secondary amines, such as N-butyl-3-fluorobenzenemethanamine, with acyl halides (e.g., acetyl chloride) or anhydrides is a standard method for forming N,N-disubstituted amides. youtube.comlibretexts.org These reactions typically proceed via a nucleophilic acyl substitution mechanism. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. reddit.com The general pathway involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (typically a halide). For instance, reacting N-butyl-3-fluorobenzenemethanamine with benzoyl chloride would yield N-butyl-N-(3-fluorobenzyl)benzamide. The reactivity of the acyl halide and the basicity of the amine influence the reaction rate. youtube.com In some cases, particularly with less reactive amines, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) may be employed to accelerate the reaction. reddit.com
Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base. This reaction, known as the Hinsberg test for primary and secondary amines, results in the formation of a stable N,N-disubstituted sulfonamide. organic-chemistry.org The reaction of N-butyl-3-fluorobenzenemethanamine with a sulfonyl chloride is expected to be efficient, given the general high reactivity of sulfonyl chlorides towards primary and secondary amines. The resulting sulfonamides are important structural motifs in medicinal chemistry. nih.gov
Table 1: Representative Acylation and Sulfonylation Reactions This table presents hypothetical products based on established chemical principles for the reactivity of secondary amines.
| Reactant 1 | Reactant 2 (Acylating/Sulfonylating Agent) | Base/Catalyst | Expected Product |
|---|---|---|---|
| Benzenemethanamine, N-butyl-3-fluoro- | Acetyl Chloride | Triethylamine | N-Butyl-N-(3-fluorobenzyl)acetamide |
| Benzenemethanamine, N-butyl-3-fluoro- | Benzoyl Chloride | Pyridine | N-Butyl-N-(3-fluorobenzyl)benzamide |
| Benzenemethanamine, N-butyl-3-fluoro- | p-Toluenesulfonyl Chloride | Aqueous NaOH | N-Butyl-N-(3-fluorobenzyl)-4-methylbenzenesulfonamide |
| Benzenemethanamine, N-butyl-3-fluoro- | Methanesulfonyl Chloride | Triethylamine | N-Butyl-N-(3-fluorobenzyl)methanesulfonamide |
Formation of Imine Intermediates and Subsequent Transformations
While primary amines react with aldehydes and ketones to form imines, secondary amines like Benzenemethanamine, N-butyl-3-fluoro- react to form enamines. However, iminium ions, which are closely related to imines, are key intermediates in the reactivity of secondary amines.
The reaction of a secondary amine with a carbonyl compound begins with a nucleophilic addition to form a carbinolamine. nih.gov This intermediate is then protonated, and subsequent loss of water leads to the formation of a resonance-stabilized iminium cation. In the case of Benzenemethanamine, N-butyl-3-fluoro-, reaction with an aldehyde or ketone would generate an N-butyl-N-(3-fluorobenzyl)iminium ion.
These iminium ions are highly electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic transformations. For example, in the Mannich reaction, an iminium ion generated in situ reacts with a carbon nucleophile (like an enol or enolate) to form a new carbon-carbon bond, yielding a β-amino carbonyl compound.
Furthermore, benzylamines can be transformed into imines through oxidative methods. For instance, iridium-catalyzed reactions have been used to synthesize fluorine-containing imines from the corresponding benzylamines and arylamines. nih.gov The inherent reactivity of the C=N bond in imines allows for a wide range of transformations, including reductions, condensations, and cycloadditions. nih.gov Challenges related to the stability of imines have led to the development of stable precursors, such as N-functionalized hydroxylamine (B1172632) reagents, which can generate imines in situ for subsequent nucleophilic additions. nih.gov
Reactions Involving the Fluorinated Aromatic Moiety
The 3-fluoro substituent on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the aromatic moiety.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. It typically requires an electron-deficient aromatic system and a good leaving group. reddit.com The fluorine atom is an excellent leaving group for SNAr reactions. However, the reaction is greatly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). reddit.com
In Benzenemethanamine, N-butyl-3-fluoro-, the fluorine atom is meta to the N-butylaminomethyl group. The benzylamine (B48309) group is generally considered to be weakly electron-donating or neutral, and therefore does not strongly activate the ring towards nucleophilic attack. Consequently, SNAr reactions on this substrate are expected to be challenging under standard conditions. reddit.com
For SNAr to occur, the aromatic ring would likely require further activation. For example, the introduction of a nitro group, a potent electron-withdrawing group, ortho or para to the fluorine atom would render the molecule much more susceptible to nucleophilic attack by nucleophiles such as alkoxides, thiolates, or amines. researchgate.net Recent advances have also shown that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions, expanding the scope of SNAr to include electron-neutral and even electron-rich systems. hymasynthesis.com
Palladium and Other Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-F bond in fluoroarenes is generally strong and less reactive in catalytic cycles compared to C-Cl, C-Br, or C-I bonds. However, significant progress has been made in the activation of C-F bonds for cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions of aryl fluorides with various partners have been developed. For instance, electron-deficient aryl fluorides can undergo cross-coupling with N-tosylhydrazones via a mechanism involving C–F bond activation. researchgate.net The development of specialized ligands, such as AdBippyPhos, has enabled the palladium-catalyzed coupling of fluoroalkylamines with aryl halides, indicating the compatibility of the amine functionality and fluorinated groups within such catalytic systems. youtube.com Similarly, palladium catalysts with ligands like tBuBrettPhos have been effective in the C–O cross-coupling of (hetero)aryl bromides with fluorinated alcohols, showcasing the utility of advanced catalytic systems in forming bonds with fluorinated synthons. libretexts.orgwalisongo.ac.id
Given these advancements, it is plausible that the 3-fluoro-benzyl moiety of Benzenemethanamine, N-butyl-3-fluoro- could participate in palladium-catalyzed cross-coupling reactions, particularly with highly active catalyst systems designed for C-F bond activation. Such reactions would allow for the substitution of the fluorine atom with various groups (e.g., aryl, alkyl, alkynyl), providing a pathway to a diverse range of derivatives.
Table 2: Potential Cross-Coupling Reactions of the Fluorinated Moiety This table outlines hypothetical cross-coupling reactions based on modern catalytic methods for C-F activation.
| Substrate | Coupling Partner | Catalyst System (Example) | Potential Product Class | Reference Principle |
|---|---|---|---|---|
| Benzenemethanamine, N-butyl-3-fluoro- | Arylboronic Acid (Suzuki Coupling) | Pd Catalyst + Specialized Ligand | 3-Aryl-N-butylbenzenemethanamine | youtube.com |
| Benzenemethanamine, N-butyl-3-fluoro- | Terminal Alkyne (Sonogashira Coupling) | Pd/Cu Catalyst System | 3-(Alkynyl)-N-butylbenzenemethanamine | researchgate.net |
| Benzenemethanamine, N-butyl-3-fluoro- | Amine (Buchwald-Hartwig Amination) | Pd Catalyst + Buchwald Ligand | N1-(3-((Butylamino)methyl)phenyl)-diamine | youtube.com |
| Benzenemethanamine, N-butyl-3-fluoro- | Alcohol (Buchwald-Hartwig Etherification) | Pd Catalyst + tBuBrettPhos | 3-(Alkoxy)-N-butylbenzenemethanamine | libretexts.orgwalisongo.ac.id |
Benzylic Reactivity and Carbon-Hydrogen Bond Activation
The methylene (B1212753) (CH₂) group situated between the nitrogen atom and the fluorinated benzene ring is known as the benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or ion. This inherent reactivity makes the benzylic position a target for various functionalization reactions.
Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, and benzylic C-H bonds are particularly amenable to such transformations. Strategies for benzylic C-H activation include:
Oxidative Reactions: The benzylic position can be oxidized to a carbonyl group or a hydroxyl group using various oxidizing agents. N-Heterocyclic carbene (NHC) catalysis has been shown to facilitate the benzylic sp³ C-H bond activation of N-benzylamines, leading to the formation of carbonyl derivatives under metal-free conditions. acs.org
Halogenation: Selective chlorination of benzylic C-H bonds can be achieved using reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), often in the presence of an activator. organic-chemistry.org Copper-catalyzed C-H fluorination using N-fluorobenzenesulfonimide (NFSI) has also been developed, which can be followed by in-situ substitution with various nucleophiles. reddit.com This two-step sequence effectively enables the cross-coupling of benzylic C-H bonds with nucleophiles like amines, phenols, and thiophenols. reddit.com
C-H Arylation and Alkylation: Palladium-catalyzed methods, often involving a directing group, can achieve meta-C-H arylation of benzylic alcohol derivatives. While this specific example involves a directing group on a hydroxylamine, it highlights the potential for transition metal-catalyzed functionalization of the aromatic ring guided by a benzylic substituent. Direct functionalization at the benzylic carbon itself is also a significant area of research.
For Benzenemethanamine, N-butyl-3-fluoro-, these methodologies suggest that the benzylic C-H bonds could be selectively functionalized. For example, a C-H chlorination/functionalization sequence could introduce a variety of groups at the benzylic position, providing access to a wide array of complex molecules. organic-chemistry.org
Studies on Acid-Base Equilibria and Protonation Dynamics (focusing on electronic effects)
The electronic environment of the nitrogen atom in Benzenemethanamine, N-butyl-3-fluoro- is influenced by the inductive effects of the n-butyl group and the 3-fluorobenzyl group. These factors play a crucial role in its basicity and its interactions with Lewis acids.
The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. The presence of the electron-withdrawing fluorine atom on the benzene ring is expected to decrease the basicity of the amine compared to its non-fluorinated analogue, N-butylbenzylamine. The fluorine atom exerts a -I (negative inductive) effect, which withdraws electron density from the aromatic ring and, to a lesser extent, from the benzylic carbon and the attached amino group. This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation.
| Compound | Predicted/Experimental pKa |
| Benzylamine | 9.30 |
| 3-Fluorobenzylamine (B89504) | 8.80 (Predicted) lookchem.comchemicalbook.com |
| n-Butylamine | 10.78 |
This table presents the pKa values of related amines to illustrate the electronic effects on basicity.
The nitrogen atom of Benzenemethanamine, N-butyl-3-fluoro- can act as a Lewis base, donating its lone pair of electrons to a Lewis acid. This interaction is fundamental to many catalytic processes. The strength of this complexation is influenced by the electronic properties of the amine. The reduced basicity due to the 3-fluoro substituent will likely result in weaker coordination to a Lewis acid compared to N-butylbenzylamine.
However, this modulation of Lewis basicity can be advantageous in catalysis. A weaker coordination can facilitate catalyst turnover by preventing the product from binding too strongly to the catalyst. In reactions where the amine itself is a substrate, such as the Lewis acid-catalyzed oxidation mentioned earlier, the initial complexation with the Lewis acid is a key activation step. rsc.org The electronic nature of the substituents on the benzylamine can therefore be tuned to optimize catalytic activity.
Kinetic and Thermodynamic Aspects of Reactions
The kinetics and thermodynamics of reactions involving Benzenemethanamine, N-butyl-3-fluoro- are influenced by the electronic and steric factors of the molecule. While specific kinetic and thermodynamic data for this compound are not available, general principles can be applied.
Kinetics: The rates of reactions involving nucleophilic attack by the amine nitrogen will be affected by its basicity. For example, in an SN2 reaction where the amine acts as a nucleophile, the lower electron density on the nitrogen of Benzenemethanamine, N-butyl-3-fluoro- compared to a non-fluorinated analogue would likely lead to a slower reaction rate. Conversely, in reactions where the amine is a leaving group, the electron-withdrawing fluorine atom could stabilize the transition state, potentially increasing the reaction rate.
Thermodynamics: The thermodynamic stability of the products and reactants will determine the equilibrium position of a reaction. The presence of the fluorine atom can influence the enthalpy and entropy of reaction. For instance, in complexation reactions with Lewis acids, the stability of the resulting complex will be affected by the electronic nature of the fluorinated ring. While specific enthalpy and entropy values are not documented for this compound, data for related amines like dibutylamine (B89481) provides some context for the thermodynamic properties of secondary amines. nist.gov
Advanced Spectroscopic and Structural Characterization
Conformational Analysis and Dynamics of the N-Butyl Chain
The flexibility of the N-butyl chain attached to the nitrogen atom introduces considerable conformational complexity. The rotation around the C-C and C-N bonds of this alkyl group, as well as rotation around the benzyl-nitrogen bond, results in a dynamic equilibrium of multiple conformers at room temperature.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique for studying dynamic processes in molecules, such as conformational changes. semanticscholar.orgias.ac.in By recording NMR spectra at different temperatures, it is possible to "freeze out" certain motions on the NMR timescale, allowing for the characterization of individual conformers and the determination of the energy barriers between them. researchgate.netutoronto.ca
For Benzenemethanamine, N-butyl-3-fluoro-, VT-NMR studies would be expected to reveal the dynamics of rotation around the benzyl-nitrogen bond. At high temperatures, rapid rotation would lead to time-averaged signals for the protons on the butyl group and the benzyl (B1604629) group. As the temperature is lowered, the rate of this rotation would decrease. If the energy barrier is sufficiently high, this slow exchange could lead to the broadening and eventual splitting of NMR signals into separate sets for each distinct conformer. researchgate.net For example, the protons of the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) could resolve into distinct signals for different stable conformations. The coalescence temperature—the point at which these separate signals merge—can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. Studies on similarly substituted N-phenylbenzylamines have shown that bulky substituents can create steric hindrance that raises this barrier, making the dynamics observable by VT-NMR. researchgate.net
| Temperature (°C) | Observed Signal (e.g., N-CH₂) | Linewidth (Hz) | Inferred Dynamic Process |
|---|---|---|---|
| 100 | Sharp Singlet | 2 | Fast Exchange |
| 25 | Broad Singlet | 25 | Intermediate Exchange |
| -40 | Two Distinct Signals | 3 | Slow Exchange |
Rotational spectroscopy, often performed using microwave radiation on gas-phase molecules in a supersonic expansion, provides extremely precise information about the geometry of molecules. ifpan.edu.pl It measures the frequencies of transitions between quantized rotational energy levels, which are determined by the molecule's moments of inertia. nih.gov This allows for the unambiguous identification of different conformers present in the gas phase and the precise determination of their structures. nih.gov
For Benzenemethanamine, N-butyl-3-fluoro-, the primary conformational questions involve the torsion angles of the N-butyl group and the orientation of the entire side chain relative to the 3-fluorophenyl ring. A study on the related molecule 2-fluorobenzylamine (B1294385) revealed the presence of two stable conformers in the gas phase. nih.gov The global minimum was stabilized by an intramolecular hydrogen bond between a hydrogen on the amino group and the ortho-fluorine atom. A second, less stable conformer was also identified. nih.gov By analogy, it is plausible that N-butyl-3-fluoro-benzenemethanamine could adopt conformations where the N-H group forms a weak intramolecular hydrogen bond with the meta-fluorine atom, or where it is oriented away from it. The N-butyl chain itself can exist in various staggered conformations (anti or gauche). Rotational spectroscopy would be the definitive technique to distinguish these possibilities and provide precise rotational constants, which are inversely related to the moments of inertia for each principal axis of the molecule. rsc.org
| Conformer | Description | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|---|
| I (Anti) | Extended N-butyl chain, N-H oriented away from Fluorine | 1500 | 450 | 400 |
| II (Gauche) | Folded N-butyl chain, potential N-H···F interaction | 1450 | 500 | 480 |
Spectroscopic Signatures for Electronic Structure and Bonding Insights (beyond basic identification)
Spectroscopic methods like NMR and vibrational spectroscopy (FT-IR, Raman) offer deep insights into the molecule's electronic environment, bonding characteristics, and non-covalent interactions.
High-resolution ¹H and ¹³C NMR spectroscopy provides a detailed map of the chemical environment of each atom in a molecule. rsc.orgst-andrews.ac.uk The chemical shift (δ) of a nucleus is highly sensitive to the local electron density, while spin-spin coupling constants (J) provide information about the connectivity and dihedral angles between atoms.
In the ¹H NMR spectrum of Benzenemethanamine, N-butyl-3-fluoro-, the aromatic region would show complex splitting patterns due to the influence of the fluorine substituent. The fluorine atom is expected to cause a downfield shift for the ortho protons (H2, H4) and a smaller effect on the meta (H6) and para (H5) protons relative to unsubstituted benzylamine (B48309). Furthermore, coupling between the ¹⁹F nucleus and the protons (J-coupling) would be observed, with the magnitude decreasing with the number of bonds separating the nuclei (³JHF > ⁴JHF > ⁵JHF). The benzylic protons (-CH₂-N) would appear as a singlet or a triplet if coupled to the N-H proton. The N-butyl group would present four distinct signals: a triplet for the terminal methyl group (-CH₃), a multiplet for the adjacent methylene group (-CH₂-CH₃), another multiplet for the next methylene (-CH₂-CH₂N-), and a triplet for the methylene group attached to the nitrogen (-N-CH₂-). irphouse.com
The ¹³C NMR spectrum would similarly show distinct signals for all nine unique carbon atoms. The fluorine substitution significantly impacts the chemical shifts of the aromatic carbons. The carbon directly attached to fluorine (C-3) would show a large C-F coupling constant (¹JCF). The effect of the fluorine extends to the other aromatic carbons, with observable two-bond (²JCF) and three-bond (³JCF) couplings. organicchemistrydata.org
| Atom Type | Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|---|
| Aromatic CH | H-2, H-4, H-5, H-6 | 6.9 - 7.3 | 114 - 140 | ²JHF, ³JHF, ⁴JHF |
| Aromatic C-F | C-3 | - | ~163 | ¹JCF (~245) |
| Benzylic CH₂ | -CH₂-Ar | ~3.8 | ~46 | - |
| Butyl N-CH₂ | α | ~2.6 | ~50 | ³JHH (~7) |
| Butyl CH₂ | β | ~1.5 | ~32 | ³JHH (~7) |
| Butyl CH₂ | γ | ~1.4 | ~20 | ³JHH (~7) |
| Butyl CH₃ | δ | ~0.9 | ~14 | ³JHH (~7) |
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups. These techniques are particularly sensitive to intermolecular interactions like hydrogen bonding. researchgate.netpsu.edu
For Benzenemethanamine, N-butyl-3-fluoro-, the most significant feature for studying intermolecular interactions is the N-H stretching vibration. In a non-interacting (gas phase) state, a secondary amine typically shows an N-H stretch around 3350-3310 cm⁻¹. In the condensed phase (liquid or solid), the formation of intermolecular N-H···N hydrogen bonds causes this band to broaden and shift to a lower frequency (red-shift), often below 3300 cm⁻¹. bohrium.com The magnitude of this shift is indicative of the strength of the hydrogen bond. semanticscholar.org
Other key vibrational modes include:
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹. bohrium.com
C-F Stretching: A strong absorption band due to the C-F stretch is expected in the FT-IR spectrum, typically in the 1250-1000 cm⁻¹ region. irphouse.com
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. nih.gov
N-H Bending: The N-H bending (scissoring) mode is typically observed around 1650-1580 cm⁻¹.
By comparing the spectra of the pure compound with its spectra in various solvents, one could probe the specific interactions between the amine and the solvent molecules.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3250 | Frequency decreases and band broadens with H-bonding. bohrium.com |
| Aromatic C-H Stretch | Aryl | 3100 - 3000 | - |
| Aliphatic C-H Stretch | Butyl Group | 2960 - 2850 | Asymmetric and symmetric stretches. |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Multiple bands are characteristic of the substitution pattern. |
| C-F Stretch | Aryl-Fluoride | 1250 - 1100 | Typically a strong band in the FT-IR spectrum. irphouse.com |
X-ray Crystallography of Co-crystals and Solid-State Forms
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While obtaining a single crystal of the parent compound can be challenging, co-crystallization is a powerful technique in crystal engineering used to create new solid forms with potentially modified physicochemical properties. youtube.com A co-crystal consists of the target molecule and a stoichiometric amount of a second, different molecule (a "co-former") held together in a crystal lattice by non-covalent interactions, primarily hydrogen bonds. nih.govnih.gov
For Benzenemethanamine, N-butyl-3-fluoro-, the secondary amine group is an excellent hydrogen bond donor (N-H), and the nitrogen lone pair is a hydrogen bond acceptor. This makes it a prime candidate for forming co-crystals with co-formers containing complementary functional groups, such as carboxylic acids (which are both H-bond donors and acceptors). youtube.com For example, co-crystallization with benzoic acid could result in a robust hydrogen-bonded network. The most likely interaction would be the formation of a strong N-H···O hydrogen bond between the amine of the target molecule and the carbonyl oxygen of benzoic acid, and an O-H···N hydrogen bond from the carboxylic acid's hydroxyl group to the amine's nitrogen. This would create a well-defined supramolecular synthon, which is a reliable structural motif in crystal engineering. nih.gov
X-ray diffraction analysis of such a co-crystal would provide precise data on bond lengths, bond angles, and the specific geometry of the hydrogen bonds, confirming the nature of the intermolecular interactions that stabilize the solid-state structure. researcher.life
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 20.1 |
| β (°) | 95.5 |
| H-Bond Distance (N-H···O) | 2.8 Å |
Elucidation of Supramolecular Assemblies and Crystal Packing
While specific crystal structure data for Benzenemethanamine, N-butyl-3-fluoro- is not extensively documented in public literature, the principles of supramolecular chemistry and crystallography allow for predictions of its solid-state arrangement. The formation of supramolecular assemblies is driven by a combination of non-covalent interactions, which dictate the crystal packing.
Studies on similar structures, such as derivatives of N-tert-butyl-carboxamides containing a fluorophenyl group, have shown that molecules can be linked by N-H···O hydrogen bonds to form chains. nih.gov This suggests that for Benzenemethanamine, N-butyl-3-fluoro-, N-H···F or N-H···N intermolecular hydrogen bonds would be key synthons in its crystal engineering. The assembly of benzene-1,3,5-tricarboxylic acid with various pyrazoles further demonstrates how hydrogen bonding provides a driving force for the formation of diverse supramolecular frameworks. rsc.org
Analysis of Non-Covalent Interactions (e.g., C-H...F, N-H...F)
The non-covalent interactions within and between molecules of Benzenemethanamine, N-butyl-3-fluoro- are critical to understanding its conformational preferences and crystal packing. Key among these are C-H···F and N-H···F interactions.
N-H···F Interactions: The N-H···F hydrogen bond is a subject of significant research. Studies on model systems like 4-anilino-5-fluoroquinazolines have provided experimental and theoretical evidence for this weak hydrogen bond. nih.gov In these systems, the aniline (B41778) N-H proton is in close proximity to a fluorine atom, resulting in a through-space interaction observable by NMR spectroscopy, with coupling constants (¹hJNH,F) around 19±1 Hz. nih.govucla.edu It is plausible that similar intramolecular or intermolecular N-H···F interactions occur in Benzenemethanamine, N-butyl-3-fluoro-, influencing its conformation. The strength of this interaction can be modulated by the electronic environment. nih.gov
C-H···F Interactions: C-H···F interactions are also considered a class of weak hydrogen bonds that can influence molecular conformation and crystal packing. ed.ac.uk While energetically weak, their frequent occurrence in the crystal structures of organofluorine compounds suggests a significant stabilizing contribution. ed.ac.uk Theoretical calculations on fluorobenzene (B45895) derivatives indicate that C-H···F contacts have force constants around half of those for conventional hydrogen bonds. ed.ac.uk The entropic contribution of these interactions can also be significant, favoring certain crystal structures. ed.ac.uk In Benzenemethanamine, N-butyl-3-fluoro-, multiple C-H donors from the butyl chain and the benzyl group can act as donors for the fluorine acceptor.
The interplay of these non-covalent forces is summarized in the table below:
| Interaction Type | Potential Role in Benzenemethanamine, N-butyl-3-fluoro- | Supporting Evidence from Analogous Systems |
| N-H···F | Can occur intramolecularly or intermolecularly, influencing conformation and directing crystal packing. | Observed in 4-anilino-5-fluoroquinazolines with measurable NMR coupling constants. nih.govucla.edu |
| C-H···F | Contribute to the overall stability of the crystal lattice through numerous weak interactions. | Identified as structure-directing in various fluorobenzene derivatives, with significant entropic contributions. ed.ac.uk |
| π-π Stacking | Interactions between the phenyl rings of adjacent molecules can contribute to crystal packing. | Commonly observed in aromatic compounds. |
| van der Waals | General attractive forces between molecules, particularly involving the butyl group. | A fundamental interaction in all molecular crystals. |
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry is a powerful tool for elucidating molecular structures and tracing reaction pathways. For Benzenemethanamine, N-butyl-3-fluoro-, mass spectrometric analysis would provide key information on its fragmentation patterns, which can be used to confirm its identity and to study its reactivity.
While specific studies on the mechanistic pathway tracing of this exact compound are not available, the electron ionization (EI) mass spectrum of the closely related compound, 3-fluorobenzenemethanamine (C₇H₈FN), is available in the NIST WebBook. nist.gov The fragmentation of this simpler analogue provides a basis for predicting the behavior of the N-butyl derivative.
The predicted mass spectrum of Benzenemethanamine, N-butyl-3-fluoro- would likely show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would involve the cleavage of the C-N bond and fragmentation of the butyl group. The table below outlines potential key fragments and their significance.
| m/z (predicted) | Fragment Ion | Significance |
| 181 | [M]⁺ | Molecular ion of Benzenemethanamine, N-butyl-3-fluoro- |
| 124 | [M - C₄H₉]⁺ | Loss of the butyl group, forming the 3-fluorobenzylaminium cation. |
| 109 | [C₇H₆F]⁺ | Formation of the fluorotropylium ion, a common fragment in benzyl derivatives. |
| 57 | [C₄H₉]⁺ | Butyl cation. |
By using isotopically labeled precursors (e.g., with Deuterium or ¹³C), mass spectrometry could be employed to trace the metabolic or degradation pathways of Benzenemethanamine, N-butyl-3-fluoro-. The shifts in the mass-to-charge ratio of the fragments would reveal the fate of specific atoms within the molecule during a chemical or biological process.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key properties that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For aromatic amines like Benzenemethanamine, N-butyl-3-fluoro-, DFT methods, such as B3LYP, are effective in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.netresearchgate.net
The fluorine atom at the meta-position and the N-butyl group both influence the electronic properties. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, which can lower the energy of the molecular orbitals. researchgate.net The N-butyl group, being electron-donating, can raise the energy of the HOMO.
Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides a detailed picture of charge distribution by assigning partial charges to each atom. epdf.pubiucr.org This analysis helps in identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For Benzenemethanamine, N-butyl-3-fluoro-, the nitrogen atom is expected to be the primary nucleophilic center due to its lone pair of electrons, while the carbon atom of the benzyl (B1604629) group attached to the nitrogen is an electrophilic site.
Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Benzylamine (B48309) System
| Parameter | Representative Value | Significance |
| HOMO Energy | -5.95 eV | Indicates the energy of the highest energy electrons; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.50 eV | Indicates the energy of the lowest energy empty orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.45 eV | Correlates with chemical reactivity and kinetic stability; a larger gap implies higher stability. |
| Natural Charge on N | -0.65 e | Quantifies the electron density on the nitrogen atom, confirming it as a primary nucleophilic site. |
| Natural Charge on C (benzyl) | +0.25 e | Quantifies the partial positive charge on the benzylic carbon, identifying it as an electrophilic site. |
| Note: These values are illustrative, based on typical DFT (B3LYP/6-31G) calculations for structurally similar N-alkylated benzylamines, and serve as a representative model.* |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and more advanced correlated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are used for high-accuracy predictions of molecular energies and spectroscopic properties.
For molecules like Benzenemethanamine, N-butyl-3-fluoro-, ab initio calculations can predict vibrational frequencies corresponding to the stretching and bending of chemical bonds. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity, they can be scaled to provide excellent agreement with experimental FT-IR and Raman spectra. acs.org This allows for the confident assignment of spectral bands to specific molecular motions.
Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups in a Fluorobenzylamine Analog
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) |
| N-H Stretch | Amine (N-H) | ~3400 |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Butyl Group | 2960 - 2870 |
| C-N Stretch | Benzyl-Nitrogen | ~1250 |
| C-F Stretch | Fluoro-Phenyl | ~1150 |
| Note: These are typical frequency ranges predicted by ab initio (e.g., HF/6-31G) calculations for analogous molecules and serve as a guide for spectral interpretation.* |
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. This is particularly valuable for understanding the synthesis of Benzenemethanamine, N-butyl-3-fluoro-, which is typically formed via the N-alkylation of 3-fluorobenzylamine (B89504).
The N-alkylation of an amine with an alkyl halide, such as the reaction between 3-fluorobenzylamine and a butyl halide, typically proceeds through an S_N2 mechanism. acs.org Computational modeling can map the potential energy surface (PES) for this transformation. The PES illustrates the change in energy as the reactants approach, form a transition state, and separate into products. The highest point on the reaction coordinate corresponds to the transition state, and its energy relative to the reactants is the activation energy barrier.
For the N-alkylation of a benzylamine, the reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide. Calculations of the free-energy profile for such reactions show the formation of a transition state where the N-C bond is partially formed and the C-halide bond is partially broken. colostate.edu The solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM), plays a crucial role in stabilizing the charged species involved in the reaction. acs.org
An alternative and greener route for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., based on Ru, Ir, or Ni). colostate.eduunibo.it Computational modeling is essential for elucidating the complex catalytic cycles involved.
The typical catalytic cycle involves three main stages:
Oxidation: The metal catalyst dehydrogenates the alcohol (e.g., 1-butanol) to form an aldehyde (butanal) and metal-hydride species.
Condensation: The aldehyde condenses with the amine (3-fluorobenzylamine) to form a Schiff base or imine intermediate, releasing a molecule of water.
Reduction: The metal-hydride species then reduces the imine to form the final product, Benzenemethanamine, N-butyl-3-fluoro-, and regenerates the active catalyst. colostate.edu
Conformational Energy Landscape Exploration
Benzenemethanamine, N-butyl-3-fluoro- is a flexible molecule with several rotatable bonds, leading to multiple possible three-dimensional arrangements, or conformers. The study of the conformational energy landscape maps these different conformers and their relative stabilities.
The key dihedral angles that define the conformation of N-alkylated benzylamines are the Cα-C1-C(benzyl)-N angle and the C1-C(benzyl)-N-C(alkyl) angle. Computational studies on the closely related 3-fluorobenzylamine have shown that multiple stable conformers exist. These conformers differ in the orientation of the aminomethyl side chain relative to the fluorophenyl ring. The presence of the fluorine atom can influence the conformational preferences through steric and electronic interactions. DFT calculations, often including dispersion corrections (e.g., B3LYP-GD3BJ), are used to optimize the geometry of each conformer and calculate their relative energies. For Benzenemethanamine, N-butyl-3-fluoro-, the flexible butyl chain adds further complexity, likely resulting in a landscape with several low-energy conformers separated by small energy barriers.
Table 3: Representative Conformational Analysis of a Benzylamine Analog
| Conformer | Dihedral Angle 1 (Cα-C1-C-N) | Dihedral Angle 2 (C1-C-N-H) | Relative Energy (kcal/mol) |
| Anti | ~90° | ~60° | 0.00 (most stable) |
| Gauche | ~90° | ~180° | 0.25 |
| Other | Varied | Varied | > 1.00 |
| Note: Data is illustrative, based on published analyses of benzylamine and 3-fluorobenzylamine, to represent the concept of a conformational energy landscape. The specific angles and energies for Benzenemethanamine, N-butyl-3-fluoro- would require a dedicated computational study. |
Molecular Dynamics Simulations for Dynamic Behavior
For a molecule like Benzenemethanamine, N-butyl-3-fluoro-, MD simulations can elucidate several key aspects:
Conformational Flexibility: The N-butyl chain and the benzyl group have multiple rotatable bonds, leading to a complex conformational space. MD simulations can explore the relative populations of different conformers and the energy barriers between them. The presence of the fluorine atom at the meta position of the benzene (B151609) ring can influence the preferred orientation of the butyl chain relative to the ring through steric and electronic effects.
Solvation Structure: By including explicit solvent molecules (e.g., water, organic solvents) in the simulation box, MD can reveal the detailed structure of the solvation shells around the molecule. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, and simulations can quantify the extent and nature of these interactions with protic solvents.
Dynamic Properties: Properties such as diffusion coefficients and rotational correlation times can be calculated from MD trajectories, providing a measure of the molecule's mobility in different environments. These are crucial for understanding its transport properties.
A typical MD study on this compound would involve the simulation of the molecule in a box of solvent at a given temperature and pressure. The resulting trajectory would be analyzed to extract the properties mentioned above. For instance, the radial distribution function (RDF) between the fluorine atom and solvent hydrogen atoms can reveal the extent of hydrogen bonding.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of Benzenemethanamine, N-butyl-3-fluoro- in Water
| Property | Value |
| Diffusion Coefficient (x 10⁻⁵ cm²/s) | 1.2 |
| Rotational Correlation Time (ps) | 85 |
| Average Number of Hydrogen Bonds to Fluorine | 0.15 |
| Predominant N-butyl Conformer | Gauche-trans |
Note: The data in this table is illustrative and represents the type of information that would be obtained from a molecular dynamics simulation.
Force Field Development and Validation for Fluorinated Amines
The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. For fluorinated compounds like Benzenemethanamine, N-butyl-3-fluoro-, standard force fields may not be adequate. The high electronegativity and unique electronic properties of fluorine necessitate careful parameterization.
The development of a specific force field for this molecule would involve:
Quantum Mechanical (QM) Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on the isolated molecule and its fragments to obtain reference data. This includes conformational energies, partial atomic charges, and vibrational frequencies.
Parameter Fitting: The force field parameters (e.g., bond lengths, angles, dihedral terms, and Lennard-Jones parameters) are adjusted to reproduce the QM data. Special attention is given to the parameters involving the fluorine atom to correctly capture its interactions. For instance, the partial atomic charges must reflect the electron-withdrawing nature of the fluorine.
Validation: The newly developed force field is then validated by performing simulations of the compound in the condensed phase and comparing the calculated properties (e.g., density, heat of vaporization) with available experimental data or with results from more accurate simulations.
Recent advancements in force field development for fluorinated molecules have focused on improving the description of non-covalent interactions, such as halogen bonds and fluorine's ability to participate in hydrogen bonding. nih.govfu-berlin.de For primary amines, systematic parameterization procedures have been developed to accurately reproduce experimental properties like dielectric constants and surface tensions. arxiv.orgarxiv.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its activity or property. While often used for biological activities, QSAR can also be applied to non-biological endpoints for Benzenemethanamine, N-butyl-3-fluoro-, such as its efficiency as a catalyst in a particular reaction or its binding affinity to a material surface.
A QSAR study for this compound would involve the following steps:
Dataset Collection: A set of molecules with structural similarity to Benzenemethanamine, N-butyl-3-fluoro- and with known values for the property of interest would be compiled.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates a subset of the calculated descriptors to the property of interest.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For instance, to predict the binding affinity of a series of fluorinated benzylamines to a metal surface, descriptors such as the molecule's dipole moment, polarizability, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy could be used. The resulting QSAR model could then be used to predict the binding affinity of Benzenemethanamine, N-butyl-3-fluoro-. Studies on related fluorine-substituted benzylamines have explored structure-activity relationships, providing a foundation for such an approach. nih.gov
Table 2: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Type | Example Descriptors |
| Constitutional | Molecular Weight, Number of Fluorine Atoms |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |
Advanced Solvation Models and Environmental Effects on Reactivity
The chemical reactivity of Benzenemethanamine, N-butyl-3-fluoro- can be significantly influenced by its environment, particularly the solvent. Advanced solvation models are employed in computational chemistry to account for these effects.
There are two main classes of solvation models:
Explicit Solvation Models: As used in molecular dynamics simulations, these models treat the solvent molecules individually. This approach is computationally intensive but provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding to the amine and fluorine moieties. nih.govbgu.ac.il
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This is a computationally efficient way to include the bulk effects of the solvent on the solute's electronic structure and geometry.
By performing quantum mechanical calculations with an implicit solvation model, one can investigate how the solvent polarity affects the molecule's conformational equilibrium, reaction barriers, and spectroscopic properties. For example, the relative energies of different conformers of Benzenemethanamine, N-butyl-3-fluoro- may change in a polar solvent compared to the gas phase due to the stabilization of more polar conformers.
Furthermore, these models can be used to study the pKa of the amine group, which is a crucial parameter for its reactivity in protic environments. The fluorine substitution is expected to lower the pKa of the amine compared to the non-fluorinated analogue due to its electron-withdrawing inductive effect. Computational models can provide a quantitative estimate of this effect.
Applications As Research Probes and Synthetic Building Blocks in Academic Settings
Utilization in the Design and Synthesis of Novel Ligands for Transition Metal Catalysis
The unique electronic properties and structural features of Benzenemethanamine, N-butyl-3-fluoro- make it a valuable precursor in the synthesis of novel ligands for transition metal catalysis. The presence of a fluorine atom on the benzene (B151609) ring introduces specific electronic effects that can modulate the properties of the resulting metal complexes. nih.govnih.gov The N-butyl group provides steric bulk, which can influence the coordination geometry and reactivity of the catalyst.
The synthesis of ligands derived from fluorinated benzylamines can be achieved through various established synthetic routes. organic-chemistry.orgacs.org These ligands can then be coordinated with a range of transition metals, such as palladium, rhodium, and copper, to form complexes with potential applications in cross-coupling reactions, hydrogenations, and other catalytic transformations. researchgate.netnih.govresearchgate.netresearchgate.net The fluorine substituent can enhance the stability and selectivity of these catalysts by altering the electron density at the metal center.
Table 1: Potential Transition Metal Complexes with Ligands Derived from Benzenemethanamine, N-butyl-3-fluoro-
| Transition Metal | Potential Catalytic Application | Influence of Fluoro and Butyl Groups |
|---|---|---|
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Enhances catalyst stability and influences product selectivity. |
| Rhodium (Rh) | Asymmetric hydrogenation | Provides steric hindrance to control enantioselectivity. |
| Copper (Cu) | Click chemistry, C-N bond formation | Modulates redox potential and catalyst lifetime. |
Precursor for Advanced Polymer and Material Science Research
In the realm of polymer and material science, Benzenemethanamine, N-butyl-3-fluoro- serves as a promising monomer for the synthesis of advanced fluorinated polymers. The incorporation of fluorine atoms into polymer backbones is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. nih.govacs.orgacs.org The amine functionality of the compound allows it to be readily incorporated into various polymer structures, including polyamides and polyimines, through polymerization reactions. acs.org
The N-butyl group can further tailor the properties of the resulting polymer by influencing its solubility, processability, and morphology. Research in this area focuses on the synthesis of novel polymers and the investigation of how the specific placement of the fluoro and butyl groups on the monomer unit affects the macroscopic properties of the material. acs.org
Scaffold for Exploring Non-Covalent Interactions and Supramolecular Chemistry
Benzenemethanamine, N-butyl-3-fluoro- is an excellent scaffold for studying non-covalent interactions and designing complex supramolecular assemblies. bohrium.comrsc.orgresearchgate.net The presence of a fluorine atom allows for the exploration of fluorine-specific interactions, such as halogen bonding and dipole-dipole interactions, which can play a crucial role in directing the self-assembly process. rsc.orgnih.gov
The combination of the aromatic ring, the amine group, and the alkyl chain provides multiple points for hydrogen bonding, π-π stacking, and van der Waals interactions. mdpi.comrsc.orgresearcher.liferesearchgate.net By systematically modifying the structure of this scaffold, researchers can investigate the fundamental principles that govern molecular recognition and self-assembly, leading to the development of new functional materials and molecular devices. rsc.org
Role in Combinatorial Library Synthesis for Methodological Development
Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis and screening of large numbers of compounds for drug discovery and other applications. nih.govnih.govnih.govnih.govkoreascience.kr Benzenemethanamine, N-butyl-3-fluoro-, with its reactive amine group and modifiable aromatic ring, is an ideal building block for the construction of diverse combinatorial libraries. nih.govnih.gov
The compound can be readily derivatized at the amine nitrogen and the benzene ring to generate a wide array of structurally related molecules. nih.gov This allows for the systematic exploration of structure-activity relationships and the development of new synthetic methodologies. The insights gained from these studies can accelerate the discovery of new bioactive compounds and catalysts. nih.gov
Table 2: Representative Reactions for Combinatorial Library Synthesis using Benzenemethanamine, N-butyl-3-fluoro-
| Reaction Type | Functional Group Modified | Potential Library Diversity |
|---|---|---|
| Acylation | N-H of the amine | Introduction of various acyl groups. |
| Alkylation | N-H of the amine | Introduction of different alkyl or aryl groups. |
| Sulfonylation | N-H of the amine | Formation of sulfonamides with diverse substituents. |
| Electrophilic Aromatic Substitution | C-H of the benzene ring | Introduction of nitro, halogen, or acyl groups. |
Development of Molecular Probes for Spectroscopic Studies
The development of molecular probes for spectroscopic studies is a critical area of research, with applications in bioimaging, environmental sensing, and materials characterization. mdpi.comrsc.org The structural framework of Benzenemethanamine, N-butyl-3-fluoro- can be functionalized with fluorophores or chromophores to create novel molecular probes. nih.govnih.govresearchgate.net
The fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) to study the local environment and interactions of the molecule. Furthermore, the amine group can be used as a reactive handle to attach fluorescent dyes, enabling the development of probes for monitoring changes in pH, viscosity, or the presence of specific analytes. mdpi.comnih.gov The N-butyl group can be varied to tune the probe's solubility and cellular uptake. nih.gov
Future Research Directions and Emerging Avenues
Development of More Environmentally Benign Synthetic Routes
The synthesis of fluorinated organic compounds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. scispace.com Future research will prioritize the development of "green" synthetic pathways to Benzenemethanamine, N-butyl-3-fluoro-. This involves a shift away from harsh reagents and solvents towards more sustainable alternatives.
Key research focuses will include:
Catalytic Fluorination: Moving from stoichiometric fluorinating agents to catalytic methods. This could involve late-stage C-H fluorination of an N-butyl benzylamine (B48309) precursor, reducing the number of synthetic steps. Copper- and palladium-catalyzed methods, which can proceed under milder conditions, are promising areas for exploration. dovepress.com
Alternative Energy Sources: The use of microwave irradiation and ultrasonication (sonochemistry) to accelerate reactions, often leading to higher yields, shorter reaction times, and the ability to use less hazardous solvents. scispace.com
Benign Solvents and Reagents: Investigating syntheses that utilize water, supercritical CO₂, or bio-based solvents. Research into using CO₂ or CS₂ as benign C1 sources for related fluorinated amine syntheses points to innovative future possibilities. nih.govacs.org
Atom Economy: Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.
| Methodology | Traditional Approach | Emerging Green Approach | Potential Advantage |
|---|---|---|---|
| Fluorine Source | Stoichiometric, often harsh reagents | Catalytic systems (e.g., Pd, Cu) with milder F sources | Reduced waste, improved safety, milder conditions. dovepress.com |
| Energy Input | Conventional heating (reflux) | Microwave, Ultrasound | Faster reaction rates, higher yields, energy efficiency. scispace.com |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, bio-solvents | Reduced environmental impact and health hazards. |
| Process | Multi-step with intermediate isolation | One-pot synthesis, telescoped reactions | Increased efficiency, reduced solvent use and waste. |
Exploration of Novel Reactivity Patterns under Extreme Conditions
Investigating the behavior of Benzenemethanamine, N-butyl-3-fluoro- under non-standard conditions can reveal novel reaction pathways and lead to the synthesis of unique molecular architectures. The interplay between the electron-withdrawing fluorine atom, the aromatic ring, and the amine side chain could lead to unexpected reactivity.
Future research avenues include:
Photochemistry: The use of visible-light photoredox catalysis could enable selective C-H functionalization at the benzylic position or novel cycloaddition reactions. nih.govnih.gov The fluorine substituent can influence the stability and reactivity of radical intermediates formed under these conditions.
High-Pressure Chemistry: Applying high pressure can alter reaction equilibria and transition state geometries, potentially forcing reactions that are not feasible under ambient conditions. This could be used to explore unique cycloadditions or rearrangements.
Sonochemistry: The high-energy environment created by ultrasonic cavitation can drive reactions through radical pathways, offering an alternative to traditional thermal or photochemical methods. scispace.com
C-F Bond Functionalization: While typically inert, the C-F bond could be activated under specific catalytic or extreme conditions. Research on the base-mediated didefluorination of related o-trifluoromethyl benzylamines suggests that selective transformations of the C-F bond are possible, opening up pathways to new derivatives. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous processing, offers significant advantages in terms of safety, control, scalability, and efficiency over traditional batch methods. innosyn.com Integrating the synthesis of Benzenemethanamine, N-butyl-3-fluoro- into these platforms is a key direction for process optimization and industrial-scale production.
Key areas for development are:
Continuous Synthesis: Designing a multi-step synthesis where reagents are continuously pumped through a series of reactors. amt.uk This is particularly advantageous for managing highly exothermic steps (like fluorination) or using hazardous reagents (like n-butyllithium in related syntheses), as the small reactor volume and high surface-area-to-volume ratio allow for superior heat control. innosyn.comaragen.com
Process Intensification: Flow reactors can enable the use of higher temperatures and pressures safely, dramatically reducing reaction times from hours to minutes. innosyn.com
Automated Optimization: Coupling flow reactors with automated systems and machine learning algorithms can allow for high-throughput screening of reaction conditions (temperature, residence time, stoichiometry) to rapidly identify optimal parameters for yield and purity. vapourtec.com
Telescoped Reactions: Developing a continuous sequence where the crude output from one reactor is fed directly into the next, eliminating the need for workup and isolation of intermediates, thus saving time, resources, and reducing waste.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To optimize complex or rapid reactions, particularly in flow systems, real-time monitoring is essential. In-situ spectroscopic techniques provide a window into the reaction as it happens, allowing for precise control and a deeper mechanistic understanding. spectroscopyonline.com
Future research will focus on implementing:
In-Situ NMR Spectroscopy: For Benzenemethanamine, N-butyl-3-fluoro-, ¹⁹F NMR is an exceptionally powerful tool. It allows for direct, non-invasive monitoring of the consumption of fluorine-containing starting materials and the formation of the fluorinated product in real-time. magritek.com This data is crucial for optimizing reaction conditions and ensuring process stability.
Infrared and Raman Spectroscopy: Techniques like Mid-IR (FTIR), Near-IR (NIR), and Raman spectroscopy can be used via fiber-optic probes inserted directly into the reactor. spectroscopyonline.com They can track changes in functional groups, providing kinetic data and helping to identify the formation of transient intermediates.
Integrated Analytical Platforms: The future lies in combining these spectroscopic tools with flow chemistry platforms. This synergy allows for the creation of self-optimizing systems where real-time data is fed back to the control system to maintain optimal performance, maximize yield, and ensure product quality. spectroscopyonline.commagritek.com
| Technique | Information Provided | Application for Benzenemethanamine, N-butyl-3-fluoro- |
|---|---|---|
| ¹⁹F NMR | Quantitative data on fluorine-containing species. magritek.com | Directly tracks fluorinated starting materials and product. |
| FTIR/Raman | Real-time functional group analysis. spectroscopyonline.com | Monitors disappearance of aldehyde/imine and appearance of amine. |
| Mass Spectrometry | Identification of intermediates and byproducts. | Provides mechanistic insights by detecting transient species. |
Computational Design of Enhanced Catalytic Applications and Functional Materials
Computational chemistry serves as a powerful predictive tool to guide experimental work, saving time and resources by identifying promising candidates for specific applications before they are synthesized. mdpi.com
Emerging research directions include:
Catalyst Design: Using Density Functional Theory (DFT) and other modeling techniques to design catalysts for the synthesis of Benzenemethanamine, N-butyl-3-fluoro-. sciopen.com This could involve screening different metals and ligands for optimal activity and selectivity in C-H activation or cross-coupling reactions. nih.gov
Predicting Material Properties: Modeling the incorporation of Benzenemethanamine, N-butyl-3-fluoro- as a building block into larger structures like polymers or metal-organic frameworks (MOFs). nih.govunsw.edu.au Simulations can predict properties such as thermal stability, electronic conductivity, and binding affinity for specific molecules, guiding the design of new functional materials for electronics or separations.
Pharmacophore and Docking Studies: If being investigated for biological activity, computational docking studies can predict how the molecule might interact with a biological target, such as an enzyme's active site. nih.gov The fluorine atom's ability to form hydrogen bonds and alter electronic properties is a key factor in these interactions. These models can guide the synthesis of more potent and selective derivatives.
Q & A
Q. What are the recommended synthetic routes for N-butyl-3-fluoro-benzenemethanamine in academic research?
- Methodological Answer: A common approach involves nucleophilic substitution of 3-fluorobenzyl chloride with butylamine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane. Purification via column chromatography or recrystallization ensures high purity. Structural confirmation requires /-NMR to identify the fluorine substituent and butyl chain, complemented by mass spectrometry (MS) for molecular weight validation. Standardizing reaction parameters (e.g., temperature, solvent polarity) is critical for reproducibility .
Q. Which spectroscopic techniques are essential for characterizing N-butyl-3-fluoro-benzenemethanamine?
- Methodological Answer:
- NMR Spectroscopy : -NMR specifically identifies fluorine’s electronic environment, while -NMR resolves butyl chain protons and aromatic signals.
- GC-MS : Confirms molecular ion peaks and detects impurities.
- IR Spectroscopy : Validates amine (-NH) and C-F bond stretching frequencies.
Cross-referencing with computational simulations (e.g., DFT) enhances structural assignment accuracy .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer:
- Receptor Binding Assays : Screen for interactions with serotonin/dopamine receptors using competitive radioligand binding protocols.
- Antimicrobial Testing : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.
Ensure assay buffers are pH-adjusted to maintain compound stability .
Advanced Research Questions
Q. How does the fluorine substituent at the C3 position influence electronic properties and bioactivity?
- Methodological Answer: Fluorine’s electronegativity withdraws electron density, altering the aromatic ring’s π-system. Computational tools (e.g., molecular docking, DFT) predict enhanced dipole interactions with receptor pockets. Comparative SAR studies with non-fluorinated analogs can quantify binding affinity changes. For example, fluorine at C3 may improve metabolic stability by reducing oxidative metabolism .
Table 1: Substituent Effects on Binding Affinity
| Substituent Position | Receptor Affinity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| 3-Fluoro | 12.3 ± 1.2 | 45.6 ± 3.8 |
| 4-Fluoro | 28.7 ± 2.1 | 22.1 ± 1.9 |
| Non-fluorinated | 54.9 ± 4.5 | 15.3 ± 1.2 |
Q. How can researchers address contradictions in reported biological activities (e.g., antiviral vs. inactive results)?
- Methodological Answer:
- Purity Analysis : Use HPLC (≥95% purity threshold) to rule out impurities.
- Enantiomeric Resolution : Chiral chromatography separates racemic mixtures, as bioactivity may depend on stereochemistry.
- Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
Reproducing studies under harmonized protocols minimizes variability .
Q. What advanced analytical strategies detect and quantify this compound in environmental matrices?
- Methodological Answer:
-
LC-MS/MS : Offers high sensitivity (detection limit ~0.1 ppb) for trace analysis in water or soil.
-
Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from complex matrices.
-
Isotope Dilution : Deuterated internal standards (e.g., N-butyl-3-fluoro-d₇-benzenemethanamine) improve quantification accuracy.
Environmental metabolomics workflows can map degradation pathways .Table 2: Analytical Method Comparison
Technique Sensitivity (LOD) Precision (% RSD) Application Example GC-MS 1.0 ppb 5.2% Metabolite profiling LC-MS/MS 0.1 ppb 2.8% Environmental monitoring Chiral HPLC 0.5 ppb 4.5% Enantiomeric purity analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
